molecular formula C13H26O7 B14287507 Carbonic acid;4-ethenoxybutan-1-ol CAS No. 138216-13-4

Carbonic acid;4-ethenoxybutan-1-ol

Cat. No.: B14287507
CAS No.: 138216-13-4
M. Wt: 294.34 g/mol
InChI Key: SUNDPTUAJASOKR-UHFFFAOYSA-N
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Description

4-Ethenoxybutan-1-ol (IUPAC name: 4-ethenoxybutan-1-ol; CAS No. 17832-28-9) is an organic compound with the molecular formula C₆H₁₂O₂ and a molecular weight of 116.16 g/mol . Structurally, it consists of a butan-1-ol backbone with an ethenoxy (vinyl ether) group attached to the fourth carbon. The ethenoxy group (–O–CH₂–CH₂–, with a double bond between the two carbons) imparts unique reactivity due to its unsaturation. This compound is a colorless liquid soluble in common organic solvents and is primarily used as a monomer in polymerization reactions and as an intermediate in organic synthesis .

Properties

CAS No.

138216-13-4

Molecular Formula

C13H26O7

Molecular Weight

294.34 g/mol

IUPAC Name

carbonic acid;4-ethenoxybutan-1-ol

InChI

InChI=1S/2C6H12O2.CH2O3/c2*1-2-8-6-4-3-5-7;2-1(3)4/h2*2,7H,1,3-6H2;(H2,2,3,4)

InChI Key

SUNDPTUAJASOKR-UHFFFAOYSA-N

Canonical SMILES

C=COCCCCO.C=COCCCCO.C(=O)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    From Carbonic Acid and 4-ethenoxybutan-1-ol: The compound can be synthesized by reacting carbonic acid with 4-ethenoxybutan-1-ol under controlled conditions. This reaction typically requires a catalyst to facilitate the formation of the ester bond.

    Industrial Production Methods: Industrially, the compound can be produced through a multi-step process involving the esterification of carbonic acid with 4-ethenoxybutan-1-ol. This process may involve the use of high temperatures and pressures to achieve the desired yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is oxidized to form a carbonyl group.

    Reduction: Reduction reactions can convert the carbonyl group back to a hydroxyl group.

    Substitution: The ether linkage can participate in substitution reactions, where the ethoxy group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are commonly used oxidizing agents.

    Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution Reagents: Halogenating agents like thionyl chloride (SOCl₂) can be used for substitution reactions.

Major Products:

    Oxidation Products: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction Products: Regeneration of the hydroxyl group.

    Substitution Products: Formation of halogenated ethers or other substituted derivatives.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in organic synthesis for the preparation of more complex molecules.
  • Acts as a reagent in various chemical reactions due to its unique functional groups.

Biology:

  • Potential applications in the study of enzyme-catalyzed reactions involving carbonic acid derivatives.

Medicine:

  • Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

Industry:

  • Utilized in the production of polymers and other industrial chemicals.
  • Acts as a solvent or reactant in various industrial processes.

Mechanism of Action

Mechanism:

  • The compound exerts its effects through its functional groups. The carboxyl group can participate in acid-base reactions, while the ether linkage can undergo cleavage or substitution reactions.
  • Molecular targets include enzymes that catalyze reactions involving carbonic acid derivatives and ether linkages.

Pathways:

  • Involves pathways related to esterification, oxidation, and reduction reactions.

Comparison with Similar Compounds

Research Findings and Trends

Substituent Effects on Physicochemical Properties

  • Boiling Points: Saturated ethers (e.g., ethoxy, butoxy) exhibit higher boiling points than unsaturated analogs (ethenoxy, propenyloxy) due to stronger van der Waals interactions.
  • Solubility: Aromatic phenoxy derivatives are less water-soluble than aliphatic ethers but excel in lipid-rich environments.
  • Reactivity: Unsaturated ethers (ethenoxy, propenyloxy) show higher reactivity in radical-initiated reactions, whereas saturated ethers are preferred for stable intermediates.

Industrial and Academic Relevance

  • 4-Ethenoxybutan-1-ol is prioritized in materials science for developing self-healing polymers and conductive films .
  • 4-Phenoxybutan-1-ol is gaining traction in medicinal chemistry for synthesizing kinase inhibitors .

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